molecular formula C6H11Cl2NO B6276951 {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride CAS No. 2763759-24-4

{4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride

Cat. No.: B6276951
CAS No.: 2763759-24-4
M. Wt: 184.1
Attention: For research use only. Not for human or veterinary use.
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Description

{4-chloro-2-azabicyclo[211]hexan-1-yl}methanol hydrochloride is a synthetic organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a cyclization reaction involving a suitable precursor, such as a chloro-substituted azabicyclohexane derivative.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the bicyclic core.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the bicyclic core or the hydroxymethyl group.

    Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Chemistry:

  • Used as a building block in organic synthesis to create complex molecules.
  • Serves as a precursor for the synthesis of other bicyclic compounds.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and antiviral properties.

Medicine:

  • Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-chloro-2-azabicyclo[2.1.1]hexan-1-yl}methanol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or

Properties

CAS No.

2763759-24-4

Molecular Formula

C6H11Cl2NO

Molecular Weight

184.1

Purity

95

Origin of Product

United States

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